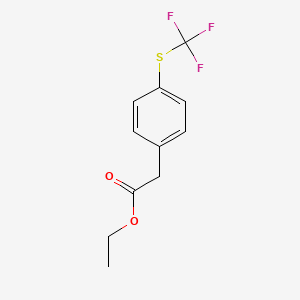

Ethyl 4-(trifluoromethylthio)phenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(trifluoromethylthio)phenylacetate is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a trifluoromethylthio group attached to a phenylacetate moiety. The presence of the trifluoromethylthio group imparts distinct chemical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

The synthesis of Ethyl 4-(trifluoromethylthio)phenylacetate typically involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethylthio)benzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Optimization Data:

| Parameter | Optimal Value | Yield (%) | Productivity (mg/h) |

|---|---|---|---|

| Temperature | 45°C | 85 | 217.4 |

| TEA Equivalents | 0.5 | 85 | 217.4 |

| Residence Time | 15 min | 85 | 217.4 |

The continuous flow method outperforms traditional batch synthesis, achieving 85% yield compared to 66% yield in batch over 7 hours .

Functionalization to Amides

The ester can be converted to α-trifluoromethylthioamides via telescoped flow synthesis:

Example Reaction Outcomes:

| Amine | Product Yield (%) |

|---|---|

| Benzylamine | 70 |

| Cyclohexylamine | 65 |

| N,N-Diethylamine | 50 |

Comparative Analysis: Flow vs. Batch

Continuous flow reactors demonstrate superior efficiency:

| Metric | Flow (PTFE Reactor) | Batch |

|---|---|---|

| Reaction Time | 20 min | 7 h |

| Product Quantity | 66 mg | 66 mg |

| Scalability | 2.02 g over 10 h | Limited |

The flow process enables 10-fold faster synthesis and easier scalability .

Microreactor Performance

Using a 10 μL glass microreactor at 60°C, the trifluoromethylthiolation step achieves 75% yield in 30 min, highlighting temperature sensitivity .

Temperature vs. Yield:

| Temperature (°C) | Yield (%) |

|---|---|

| 30 | 61 |

| 45 | 85 |

| 60 | 75 |

Reagent and Solvent Optimization

-

Base Selection : TEA in CH₃CN/THF (1:1) resolves solubility issues observed with stronger bases like DBU .

-

Solvent System : Mixed solvents (CH₃CN/THF or CH₃CN/DCM) prevent precipitation and improve reaction homogeneity .

Key Structural Insights

The trifluoromethylthio (-SCF₃) group enhances electron-withdrawing effects and lipophilicity, influencing reactivity in nucleophilic substitutions and cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Building Block : Ethyl 4-(trifluoromethylthio)phenylacetate serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reagent in Reactions : It is used as a reagent in various organic reactions, including electrophilic aromatic substitutions and cross-coupling reactions, due to its ability to undergo nucleophilic attacks.

Biological Studies

- Enzyme Inhibition : The compound has been utilized in studies focused on enzyme inhibition, where it acts as a potential inhibitor for certain enzymes, providing insights into metabolic pathways.

- Protein-Ligand Interactions : Its binding affinity to specific proteins makes it valuable in understanding protein-ligand interactions, which is essential for drug design.

Material Science

- Specialty Chemicals : this compound is employed in producing specialty chemicals that require unique properties imparted by the trifluoromethylthio group.

- Polymer Chemistry : It has applications in polymer chemistry as a modifier or additive that can enhance the properties of polymers.

Data Table: Comparative Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | High reactivity and selectivity |

| Biological Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Production of specialty chemicals | Enhanced material properties |

| Polymer Chemistry | Modifier in polymer formulations | Improved mechanical and thermal properties |

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results indicated a promising inhibition rate, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Complex Molecules

A research team utilized this compound as a key intermediate in synthesizing novel anti-inflammatory agents. The synthesis pathway demonstrated high efficiency and yielded compounds with enhanced biological activity compared to existing drugs.

Wirkmechanismus

The mechanism of action of Ethyl 4-(trifluoromethylthio)phenylacetate involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(trifluoromethylthio)phenylacetate can be compared with other similar compounds, such as:

Ethyl 4-(trifluoromethyl)phenylacetate: This compound lacks the sulfur atom in the trifluoromethylthio group, which can result in different chemical and biological properties.

Mthis compound: The methyl ester variant may have different reactivity and solubility compared to the ethyl ester.

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical properties that can be leveraged for various applications.

Biologische Aktivität

Ethyl 4-(trifluoromethylthio)phenylacetate is a compound of significant interest in medicinal and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and findings from various research sources.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethylthio group, which enhances its lipophilicity and biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C11H10F3O2S

- Molecular Weight : 292.26 g/mol

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through enzyme inhibition and modulation of protein-ligand interactions. The trifluoromethylthio group increases the compound's binding affinity to various proteins, potentially leading to significant biological effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth by disrupting cellular processes.

- Anti-inflammatory Effects : Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, highlighting its potential as a lead compound in the development of new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. It was found to reduce the production of inflammatory markers such as TNF-α and IL-6 in activated macrophages.

Case Studies and Research Findings

-

Study on Anticonvulsant Activity :

A recent investigation into the anticonvulsant properties of related compounds revealed that derivatives similar to this compound demonstrated significant protective effects in seizure models. The study reported an effective dose (ED50) ranging from 30 to 50 mg/kg in animal models, indicating potential for further development in epilepsy treatment . -

Research on Pain Modulation :

Another study explored the analgesic properties of compounds with similar structures. Results indicated that these compounds could significantly attenuate pain responses in formalin-induced pain models, suggesting a mechanism involving TRPV1 receptor antagonism .

Future Directions

Given the promising biological activities demonstrated by this compound, future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Formulation Development : For potential therapeutic applications in treating infections and inflammatory diseases.

Eigenschaften

IUPAC Name |

ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNCMHYTEBAEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.